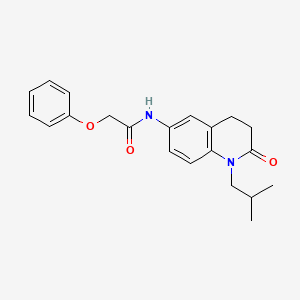

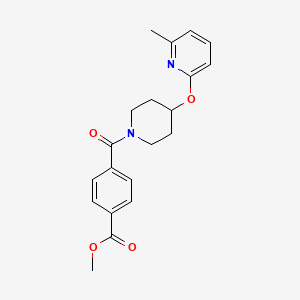

![molecular formula C24H27N3O2 B2367137 N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide CAS No. 1251707-00-2](/img/structure/B2367137.png)

N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide” is a compound that belongs to the class of 1,6-naphthyridines . 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Scientific Research Applications

Chemical Synthesis and Derivatives

N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide belongs to a class of compounds that have been studied for their interesting chemical properties and potential in synthesizing novel derivatives. For instance, research by Deady and Devine (2006) focused on novel annulated products derived from aminonaphthyridinones, exploring new heterocyclic systems and their chemical reactivity (Deady & Devine, 2006).

Cytotoxic Activity

The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines has been a significant area of research. Studies by Deady et al. (2005) and Deady et al. (2003) have demonstrated the potent cytotoxicity of these derivatives against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma, showing their potential in cancer therapy (Deady et al., 2005), (Deady et al., 2003).

Antibacterial Evaluation

Research has also been conducted on the antibacterial properties of naphthyridine derivatives. Santilli et al. (1975) synthesized and evaluated a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides for their efficacy against various bacterial infections (Santilli et al., 1975).

Pharmacokinetics and Drug Development

The pharmacokinetics and potential as anti-cancer agents of benzo[b][1,6]naphthyridine derivatives have been explored. Lukka et al. (2012) investigated the plasma and tumor pharmacokinetics of a homologous series of these compounds, revealing insights into their antitumor activity and drug development potential (Lukka et al., 2012).

Mechanistic Studies and Novel Synthesis Methods

Research into the synthesis and mechanisms of naphthyridine derivatives has also been conducted. Studies like those by Guleli et al. (2019) and Balogh et al. (2009) have explored novel synthesis methods and provided insights into the underlying chemical mechanisms (Guleli et al., 2019), (Balogh et al., 2009).

Antiviral and Antimicrobial Activity

The potential of naphthyridine derivatives in antiviral and antimicrobial therapy has been a subject of interest. Research like that by Boros et al. (2009) has explored the synthesis and antiviral activity of these compounds, specifically as HIV-integrase inhibitors (Boros et al., 2009).

Properties

IUPAC Name |

N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-5-17-6-8-18(9-7-17)25-24(29)27-11-10-21-20(14-27)23(28)19-13-15(2)12-16(3)22(19)26(21)4/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCDXZRDLLCYEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

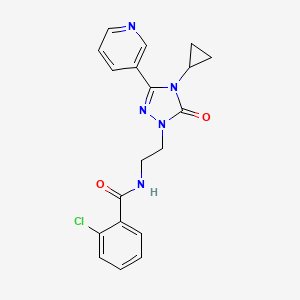

![6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2367060.png)

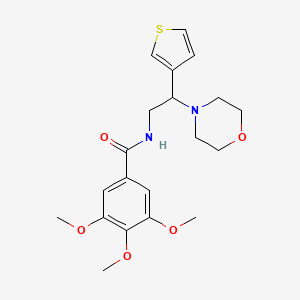

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2367064.png)

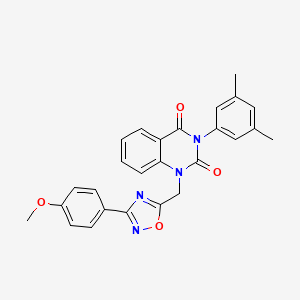

![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)

![N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2367073.png)

![Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2367075.png)

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2367077.png)